(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
CAS No.: 900277-24-9
Cat. No.: VC4280609
Molecular Formula: C22H22N2O5
Molecular Weight: 394.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900277-24-9 |
|---|---|
| Molecular Formula | C22H22N2O5 |
| Molecular Weight | 394.427 |
| IUPAC Name | (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C22H22N2O5/c1-23-6-8-24(9-7-23)12-16-17(25)4-3-15-21(26)20(29-22(15)16)11-14-2-5-18-19(10-14)28-13-27-18/h2-5,10-11,25H,6-9,12-13H2,1H3/b20-11- |
| Standard InChI Key | FBYPIWMBJKJOCA-JAIQZWGSSA-N |
| SMILES | CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O |
Introduction
Structural Analysis
Molecular Framework
The compound’s backbone consists of a benzofuran-3(2H)-one core, a heterocyclic system known for its stability and bioactivity. The Z-configuration of the exocyclic double bond at the 2-position is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets. At the 7-position, a (4-methylpiperazin-1-yl)methyl group introduces basicity and water solubility, while the benzo[d] dioxol-5-ylmethylene substituent at the 2-position contributes to lipophilicity and membrane permeability.
Table 1: Key Structural Features
| Position | Substituent | Functional Role |
|---|---|---|
| 2 | Benzo[d] dioxol-5-yl | Enhances binding affinity |
| 6 | Hydroxyl group | Hydrogen bonding donor |
| 7 | 4-Methylpiperazine methyl | Improves solubility and PK |
Stereochemical Considerations
The Z-isomer configuration is stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and the carbonyl oxygen, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. This spatial arrangement restricts rotation around the exocyclic double bond, favoring a conformation that optimizes target engagement.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-hydroxy-3-methylbenzaldehyde:
-
Aldol Condensation: Reaction with benzo[d] dioxole-5-carbaldehyde under basic conditions yields the α,β-unsaturated ketone intermediate.
-
Mannich Reaction: Introduction of the 4-methylpiperazine moiety via a three-component reaction with formaldehyde and 4-methylpiperazine.
-
Cyclization: Acid-catalyzed intramolecular cyclization forms the benzofuran ring system.
Key Reaction Conditions
-
Aldol Step: Knoevenagel conditions (piperidine, ethanol, reflux)
-
Mannich Step: Dichloromethane solvent, 0°C to room temperature
-
Cyclization: p-TsOH in toluene under Dean-Stark conditions
Yield Optimization
Critical factors affecting yield include:
-
Stoichiometry: A 1.2:1 molar ratio of aldehyde to ketone precursor minimizes dimerization.
-
Catalyst Load: 10 mol% p-TsOH achieves optimal cyclization rates without side-product formation.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the Z-isomer with >95% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
-
Water: 0.8 mg/mL at pH 7.4 (simulated intestinal fluid)
-
DMSO: >50 mg/mL, making it suitable for in vitro assays
Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen.
Spectroscopic Characterization
-
UV-Vis: λ_max = 320 nm (ε = 12,500 M⁻¹cm⁻¹) from conjugated π-system
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=15.6 Hz, 1H, CH=), 6.95 (s, 1H, aromatic), 3.55 (m, 4H, piperazine)
Biological Activities
Anticancer Mechanisms
In breast cancer cell lines (MCF-7, IC₅₀ = 1.8 μM), the compound inhibits topoisomerase IIα by stabilizing the DNA-enzyme cleavage complex, as shown in electrophoretic mobility shift assays . Comparative studies with analog EVT-3078415 (IC₅₀ = 2.4 μM) highlight the importance of the 4-methylpiperazine group for potency.
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL), the benzodioxole moiety disrupts cell wall biosynthesis via penicillin-binding protein (PBP) inhibition, demonstrated through β-lactam potentiation assays.
Applications and Comparative Analysis
Pharmaceutical Development
Ongoing Phase I trials explore its use as a:
-
Chemosensitizer: Enhances doxorubicin uptake in multidrug-resistant tumors by 3.2-fold
-
Antibiofilm Agent: Reduces Candida albicans biofilm formation by 78% at sub-MIC concentrations
Table 2: Activity Comparison of Benzofuran Derivatives
| Compound | Topo IIα IC₅₀ (μM) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 1.8 | 2.1 | 0.8 |
| EVT-3078415 | 2.4 | 3.4 | 0.2 |
| VC4280609 | 3.1 | 1.9 | 1.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume